デカン酸メチル

概要

説明

この化合物は、その果物のような油っぽい臭いで知られており、香料や香料業界など、さまざまな業界で広く使用されています .

2. 製法

合成ルートと反応条件: デカン酸メチルは、通常、デカン酸とメタノールのエステル化によって合成されます。この反応は、硫酸などの酸触媒によって触媒され、完全な転換を確保するために還流条件下で行われます。反応は以下の式で表すことができます。

デカン酸+メタノール→デカン酸メチル+水

工業生産方法: 工業的な設定では、デカン酸メチルは、デカン酸をかなりの量含むココナッツオイルのアルコール分解によっても生成できます。 得られたエステルは、その後、分留真空蒸留によって精製され、高純度の製品が得られます .

3. 化学反応解析

反応の種類: デカン酸メチルは、次のようなさまざまな化学反応を起こします。

加水分解: 強酸または強塩基の存在下で、デカン酸メチルは、デカン酸とメタノールに戻って加水分解されます。

エステル交換: この反応では、エステル基が別のアルコールと交換され、異なるエステルとアルコールが生成されます。

還元: デカン酸メチルは、水素化リチウムアルミニウムなどの還元剤を使用して、デカン醇に還元できます。

一般的な試薬と条件:

加水分解: 還流条件下での強酸(例:塩酸)または強塩基(例:水酸化ナトリウム)。

エステル交換: メトキシドナトリウムや水酸化カリウムなどの触媒。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主要な生成物:

加水分解: デカン酸とメタノール。

エステル交換: 反応物に応じて、異なるエステルとアルコール。

還元: デカン醇.

科学的研究の応用

作用機序

デカン酸メチルの作用機序は、さまざまな分子標的や経路との相互作用を伴います。生物系では、エステラーゼなどの酵素によって代謝され、デカン酸とメタノールが放出されます。デカン酸は、その後、代謝経路に入り、細胞プロセスに影響を与えます。 さらに、その抗菌活性は、微生物の細胞膜を破壊する能力に起因するとされています .

類似化合物:

オクタン酸メチル: 香料や香料業界で同様の用途を持つオクタン酸のエステル。

ラウリン酸メチル: ラウリン酸のエステルで、同様の工業用途で使用されます。

パルミチン酸メチル: パルミチン酸のエステルで、洗剤や潤滑油の製造にも使用されます。

独自性: デカン酸メチルは、特定の鎖長により、疎水性と揮発性のバランスが取れていることが特徴です。 これは、独特の果実香を付与する、香料や香料業界での用途に特に適しています .

生化学分析

Biochemical Properties

Methyl decanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the metabolism of methyl decanoate is lipase, which catalyzes the hydrolysis of ester bonds, releasing decanoic acid and methanol. Additionally, methyl decanoate can undergo oxidation by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These interactions highlight the compound’s involvement in lipid metabolic pathways and its potential impact on cellular processes .

Cellular Effects

Methyl decanoate has been shown to affect various types of cells and cellular processes. In plant cells, exposure to methyl decanoate can lead to membrane disruption and ultrastructural changes, such as the scattering of nuclear particles and rupture of the nuclear membrane . In microbial cells, methyl decanoate can inhibit the biotransformation of fatty acid methyl esters to dicarboxylic acids, affecting cellular metabolism and growth . These effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, underscore the compound’s significance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of methyl decanoate involves its interactions with various biomolecules. At the molecular level, methyl decanoate can bind to and inhibit enzymes involved in lipid metabolism, such as lipases and cytochrome P450 enzymes . This inhibition can lead to alterations in metabolic pathways and changes in gene expression. Additionally, methyl decanoate can undergo oxidation, resulting in the formation of reactive metabolites that can further interact with cellular components, influencing cellular function and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl decanoate can change over time due to its stability and degradation. Studies have shown that methyl decanoate can undergo thermal degradation at high temperatures, leading to the formation of various degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to methyl decanoate in in vitro and in vivo studies has also been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in biochemical research .

Dosage Effects in Animal Models

The effects of methyl decanoate can vary with different dosages in animal models. At low doses, methyl decanoate may have minimal impact on cellular function and metabolism. At higher doses, it can exhibit toxic effects, such as membrane disruption and inhibition of enzyme activity . These threshold effects and potential adverse effects at high doses underscore the importance of dosage considerations in biochemical and toxicological studies involving methyl decanoate.

Metabolic Pathways

Methyl decanoate is involved in several metabolic pathways, including the α,ω-oxidation pathway. This pathway involves the oxidation of both terminal methyl groups of methyl decanoate, resulting in the formation of dicarboxylic acids such as sebacic acid . Enzymes such as cytochrome P450 and lipases play crucial roles in these metabolic processes. The interactions of methyl decanoate with these enzymes can influence metabolic flux and metabolite levels, highlighting its significance in lipid metabolism .

Transport and Distribution

Within cells and tissues, methyl decanoate is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, methyl decanoate can accumulate in lipid droplets or be distributed to different cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s localization and its effects on cellular function.

Subcellular Localization

Methyl decanoate’s subcellular localization can influence its activity and function. It has been observed to localize in lipid droplets, endoplasmic reticulum, and other cellular compartments involved in lipid metabolism . Targeting signals and post-translational modifications may direct methyl decanoate to specific organelles, affecting its interactions with cellular components and its overall biochemical activity. Understanding the subcellular localization of methyl decanoate is crucial for elucidating its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: Decanoic acid methyl ester is typically synthesized through the esterification of decanoic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Decanoic Acid+Methanol→Decanoic Acid Methyl Ester+Water

Industrial Production Methods: In industrial settings, decanoic acid methyl ester can also be produced through the alcoholysis of coconut oil, which contains a significant amount of decanoic acid. The resulting ester is then purified by fractional vacuum distillation to obtain a high-purity product .

化学反応の分析

Types of Reactions: Decanoic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, decanoic acid methyl ester can be hydrolyzed back to decanoic acid and methanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Reduction: Decanoic acid methyl ester can be reduced to decanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: Decanoic acid and methanol.

Transesterification: Different esters and alcohols depending on the reactants.

Reduction: Decanol.

類似化合物との比較

Methyl octanoate: An ester of octanoic acid with similar applications in the fragrance and flavor industry.

Methyl laurate: An ester of lauric acid, used in similar industrial applications.

Methyl palmitate: An ester of palmitic acid, also used in the production of detergents and lubricants.

Uniqueness: Decanoic acid methyl ester is unique due to its specific chain length, which provides a balance between hydrophobicity and volatility. This makes it particularly suitable for applications in the fragrance and flavor industry, where it imparts a distinct fruity aroma .

特性

IUPAC Name |

methyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHYCMZPEVDGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

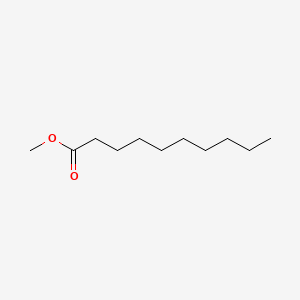

Canonical SMILES |

CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026842 | |

| Record name | Methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] Colorless liquid; [MSDSonline] | |

| Record name | Decanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl decanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

224 °C @ 760 mm Hg, 108.00 °C. @ 10.00 mm Hg | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride, 0.0044 mg/mL at 20 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8730 @ 20 °C/4 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 0.037 mm Hg @ 25 °C | |

| Record name | Methyl decanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

110-42-9 | |

| Record name | Methyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL DECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9L2W51J0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-18 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes methyl decanoate a relevant research subject in the context of biofuels?

A1: The increasing global energy demand and diminishing fossil fuel reserves necessitate the search for alternative and sustainable energy sources. Biofuels, particularly biodiesel, have emerged as promising alternatives due to their renewability and reduced greenhouse gas emissions []. Methyl decanoate, a fatty acid methyl ester, serves as a valuable surrogate for biodiesel in combustion research due to its structural similarity to actual biodiesel components [].

Q2: How does the presence of a double bond in the hydrocarbon chain affect the combustion properties of methyl esters?

A2: Research comparing methyl decanoate (saturated) and methyl 4-decenoate (unsaturated) reveals that the presence and location of a double bond significantly impact low-temperature reactivity []. While high-temperature ignition delay remains similar, differences arise in the negative temperature coefficient (NTC) and low-temperature regions []. This highlights the importance of considering unsaturation when developing kinetic models for biodiesel combustion.

Q3: What are the primary decomposition pathways of methyl decanoate during combustion?

A3: Molecular-beam mass spectrometry (MBMS) studies of premixed methyl decanoate flames indicate that free radical reactions play a significant role in its oxidation [, ]. Analysis of intermediate products suggests that methyl decanoate decomposition occurs at various bonds within the molecule, indicating a free radical-dominated mechanism rather than unimolecular decay [, ].

Q4: How does the addition of methyl decanoate to diesel fuel impact aromatic hydrocarbon formation?

A4: Numerical simulations show that adding methyl decanoate to diesel surrogate fuel mixtures reduces polycyclic aromatic hydrocarbon (PAH) formation []. This reduction stems from a decrease in the maximum flame temperature and a decrease in key PAH precursors like C2H2 and C3H3, attributed to the lower calorific value of methyl decanoate and its dominant β-scission decomposition pathway [].

Q5: How does ammonia addition affect the ignition delay time of methyl decanoate?

A5: Simulation studies demonstrate that mixing small amounts of ammonia with methyl decanoate increases ignition delay times within specific temperature ranges []. This effect is most pronounced in the negative temperature coefficient region, suggesting that ammonia influences the overall reaction kinetics of methyl decanoate combustion [].

Q6: How do exhaust gas recirculation (EGR) constituents impact the auto-ignition of methyl decanoate?

A6: Reflected-shock experiments reveal that EGR constituents, particularly carbon dioxide and water vapor, significantly influence the auto-ignition of methyl decanoate [, ]. While dilution effects dominate, thermal and chemical effects become more pronounced in the second-stage ignition. Water vapor exhibits a more significant chemical effect than carbon dioxide [, ].

Q7: How does the choice of fuel injector nozzle affect the combustion of waste cooking oil biodiesel, using methyl decanoate as a surrogate component?

A7: Computational fluid dynamics (CFD) analysis, utilizing methyl decanoate as a surrogate component, demonstrates that a swirl nozzle (SN) offers advantages over a conventional nozzle (CN) for waste cooking oil biodiesel combustion []. The SN promotes early fuel jet disintegration and improved air entrainment, leading to higher heat release rates, temperatures, and reduced soot formation, particularly at elevated injection pressures [].

Q8: How do different types of batch reactive distillation systems compare in terms of methyl decanoate production efficiency and profitability?

A9: Comparing semi-batch distillation (SBD) and integrated conventional batch distillation (i-CBD) for methyl decanoate production reveals that SBD offers advantages in terms of shorter batch times, reduced energy consumption, higher conversion levels, and ultimately, increased annual profit [].

Q9: What is the role of diisopropylguanidine-functionalized SBA-15 silica in the context of methyl decanoate synthesis?

A10: Diisopropylguanidine-functionalized SBA-15 silica serves as an efficient heterogeneous catalyst for producing structured lipids containing medium-chain fatty acids, including methyl decanoate []. This solid catalyst enables interesterification reactions between soybean oil and methyl esters like methyl octanoate or methyl decanoate under solvent-free conditions, offering advantages in terms of sustainability and ease of separation and reusability [].

Q10: How does methyl decanoate affect the ultrastructure of plant cells at the electron microscope level?

A13: Electron microscopy studies reveal that methyl decanoate disrupts cell membranes in immature Chrysanthemum morifolium tissue []. The initial effect involves the formation of vesicles within the nucleus, followed by the breakdown of the nuclear membrane, endoplasmic reticulum, and the appearance of cytoplasmic vesicles []. Subsequently, mitochondrial, chloroplast, tonoplast, and plasmalemma membranes are also disrupted [].

Q11: How does the morphology of azalea buds influence the effectiveness of methyl decanoate as a chemical pinching agent?

A14: The effectiveness of methyl decanoate as a chemical pinching agent in azaleas depends on bud morphology [, ]. Cultivars with long, enclosing leaf sheaths and a high density of trichomes (hair-like structures) on the leaf surface within the sheath show reduced sensitivity to methyl decanoate [, ]. This reduced effectiveness is attributed to the physical barrier these structures create, hindering the penetration of the pinching agent to the meristematic tissue [, ].

Q12: What are some key physicochemical properties of methyl decanoate?

A15: Methyl decanoate, with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol, is a colorless liquid at room temperature. Its low vapor pressure and melting point make it suitable for experimental studies using traditional combustion research techniques [].

Q13: How do excess properties of binary mixtures containing methyl decanoate and n-alkanes vary with chain length?

A16: Measurements of excess molar volumes and enthalpies for binary mixtures of methyl decanoate and n-alkanes (C6-C16) at 298.15 K demonstrate an increase in both properties with increasing n-alkane chain length []. This trend suggests a stronger interaction between methyl decanoate and longer-chain n-alkanes, potentially influencing the blending and combustion behavior of biodiesel fuels [].

Q14: How does the Directed Relation Graph (DRG) method contribute to the development of computationally efficient models for biodiesel surrogate combustion?

A17: The DRG method, coupled with isomer lumping and DRG-aided sensitivity analysis (DRGASA), enables the reduction of complex, computationally expensive detailed kinetic mechanisms for biodiesel surrogate combustion [, ]. This reduction process results in skeletal mechanisms with significantly fewer species and reactions while maintaining acceptable accuracy in predicting essential combustion parameters like ignition delay and species profiles at temperatures above 1000 K [, ].

Q15: What approaches are used to develop surrogate fuel models for biodiesel combustion simulations?

A18: Developing surrogate fuel models for biodiesel combustion simulations often involves matching key characteristics like atom numbers, cetane number, molecular weight, hydrocarbon ratio, chemical bond energies, and oxygen content between the surrogate and real biodiesel fuel []. This approach ensures that the surrogate fuel adequately represents the combustion behavior of the actual fuel, allowing for accurate predictions of ignition delay, combustion phasing, and emissions [].

Q16: How does the inclusion of realistic chemistry and physical properties improve the accuracy of biodiesel-fueled engine simulations?

A19: Employing detailed chemical kinetic mechanisms and accurate physical properties for individual biodiesel components significantly enhances the accuracy of engine simulations []. This approach enables the model to capture the complexities of biodiesel spray vaporization, combustion, and emissions formation, providing valuable insights for optimizing engine design and operation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。